2-Aminomethyl-1-ethyl-4-isopropyl-5-phenylthio-1H-imidazole
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Overview
Description
2-Aminomethyl-1-ethyl-4-isopropyl-5-phenylthio-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by its unique substituents, which include an aminomethyl group, an ethyl group, an isopropyl group, and a phenylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomethyl-1-ethyl-4-isopropyl-5-phenylthio-1H-imidazole can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another approach involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitates the formation of the imidazole ring through the reaction of acetophenones and benzylic amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms may be employed to enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Aminomethyl-1-ethyl-4-isopropyl-5-phenylthio-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may target the imidazole ring or the phenylthio group.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the phenylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with modified functional groups.
Scientific Research Applications
2-Aminomethyl-1-ethyl-4-isopropyl-5-phenylthio-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Industry: Utilized in the development of functional materials, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 2-Aminomethyl-1-ethyl-4-isopropyl-5-phenylthio-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The phenylthio group can participate in redox reactions, influencing the compound’s reactivity and stability. The aminomethyl group may enhance its solubility and facilitate interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Aminomethyl-1-ethyl-4-isopropyl-5-phenyl-1H-imidazole: Lacks the phenylthio group, resulting in different chemical properties.
2-Aminomethyl-1-ethyl-4-isopropyl-5-methylthio-1H-imidazole: Contains a methylthio group instead of a phenylthio group, affecting its reactivity and applications.
2-Aminomethyl-1-ethyl-4-isopropyl-5-phenyl-1H-imidazole: Similar structure but with different substituents, leading to variations in biological activity and chemical behavior.
Uniqueness
2-Aminomethyl-1-ethyl-4-isopropyl-5-phenylthio-1H-imidazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the phenylthio group, in particular, enhances its potential for redox reactions and interactions with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
178979-66-3 |
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Molecular Formula |
C15H21N3S |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
(1-ethyl-5-phenylsulfanyl-4-propan-2-ylimidazol-2-yl)methanamine |
InChI |
InChI=1S/C15H21N3S/c1-4-18-13(10-16)17-14(11(2)3)15(18)19-12-8-6-5-7-9-12/h5-9,11H,4,10,16H2,1-3H3 |
InChI Key |
ABWZONWGBDQLIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC(=C1SC2=CC=CC=C2)C(C)C)CN |
Origin of Product |
United States |
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